p-Bromobenzyl chloroformate
Overview
Description
p-Bromobenzyl chloroformate: is an organic compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . . This compound is used in various fields of research and industry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Bromobenzyl chloroformate can be synthesized through the reaction of p-bromobenzyl alcohol with phosgene . The general procedure involves bubbling phosgene into a solution of p-bromobenzyl alcohol in a suitable solvent, such as toluene, under controlled temperature conditions. The reaction is typically carried out in an ice bath to maintain low temperatures and prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: p-Bromobenzyl chloroformate undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It reacts with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form p-bromobenzyl alcohol and carbon dioxide.
Common Reagents and Conditions:
Amines: Reacts with amines to form carbamates under basic conditions.
Alcohols: Reacts with alcohols to form carbonates in the presence of a base.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Scientific Research Applications
Chemistry: p-Bromobenzyl chloroformate is used as a reagent in organic synthesis, particularly in the preparation of amino acids and peptides . It is employed in the carbobenzyloxy method to protect amino groups during peptide synthesis .
Biology and Medicine: In biological research, this compound is used to modify biomolecules and study their interactions . It is also used in the synthesis of pharmaceutical intermediates .
Mechanism of Action
The mechanism of action of p-bromobenzyl chloroformate involves its reactivity with nucleophiles. The compound reacts with nucleophilic groups such as amines and alcohols, leading to the formation of carbamates and carbonates, respectively . This reactivity is utilized in organic synthesis to protect functional groups and facilitate the formation of complex molecules .
Comparison with Similar Compounds
Benzyl chloroformate: Similar in structure but lacks the bromine atom.
p-Chlorobenzyl chloroformate: Similar but contains a chlorine atom instead of bromine.
p-Methylbenzyl chloroformate: Contains a methyl group instead of bromine.
Uniqueness: p-Bromobenzyl chloroformate is unique due to the presence of the bromine atom, which can influence its reactivity and the properties of the products formed. This makes it particularly useful in specific synthetic applications where the bromine atom plays a crucial role .
Properties
IUPAC Name |
(4-bromophenyl)methyl carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-3-1-6(2-4-7)5-12-8(10)11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSFXTWVHXJJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80535249 | |
Record name | (4-Bromophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5798-78-7 | |
Record name | p-Bromobenzyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005798787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4-Bromophenyl)methyl carbonochloridate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80535249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-Bromobenzyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-BROMOBENZYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOF21NRS5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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